molecular formula C19H26O3S B192085 S-Petasin CAS No. 70238-51-6

S-Petasin

Cat. No. B192085
CAS RN: 70238-51-6
M. Wt: 334.5 g/mol
InChI Key: OHANKWLYFDFHOJ-RFTFGCRPSA-N
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Description

S-Petasin is a natural chemical compound found in plants of the genus Petasites . It is classified as a sesquiterpene and is the ester of petasol and angelic acid . It is believed to be responsible, at least in part, for the anti-inflammatory effects of common butterbur (Petasites hybridus) extracts . A study in 2021 reported that petasin can inhibit tumor growth and metastasis in an animal model of cancer .


Molecular Structure Analysis

The molecular structure of S-Petasin is complex. It is a sesquiterpene, which means it is a class of terpenes that consists of three isoprene units and has the molecular formula C20H28O3 .


Chemical Reactions Analysis

S-Petasin has been found to have an inhibitory effect on TRPA1 and TRPV1 receptor channels . Pre-incubation with either petasin or isopetasin reduced mustard oil- and capsaicin-evoked CGRP release compared to vehicle in an approximately dose-dependent manner .


Physical And Chemical Properties Analysis

S-Petasin has a molecular weight of 316.43 g/mol . It is a powder form substance . The solubility of S-Petasin in DMSO is 24 mg/mL, but it is insoluble in water .

Safety And Hazards

According to the safety data sheet, S-Petasin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHANKWLYFDFHOJ-RFTFGCRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Petasin

CAS RN

70238-51-6
Record name S-Petasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070238516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-PETASIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129023415R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362
Citations
L Guo, JS Kang, NJ Kang, YW Choi - Archives of Biochemistry and …, 2020 - Elsevier
… Thus, after cells were incubated with s-petasin for 24 h, we investigated whether s-petasin activated the expression of p53 using western blot assay and real-time PCR. As shown in Fig. …
Number of citations: 20 www.sciencedirect.com
KP Lee, S Kang, MS Noh, SJ Park, JM Kim… - Biomolecules & …, 2015 - ncbi.nlm.nih.gov
… Furthermore, s-petasin … , s-petasin significantly inhibited the accumulation of polymorpho nuclear and mononuclear leukocytes in peritoneal cavity. This study shows that s-petasin in …
Number of citations: 25 www.ncbi.nlm.nih.gov
WC Ko, CB Lei, YL Lin, CF Chen - Planta Medica, 2001 - thieme-connect.com
… We investigated the mechanisms of action of S-petasin and S-… S-Petasin and S-isopetasin non-competitively inhibited … S-Petasin also non-competitively inhibited cumulative Ca 2+ -…
Number of citations: 45 www.thieme-connect.com
ZH Wang, HW Hsu, JC Chou, CH Yu, DT Bau… - Anticancer …, 2015 - ar.iiarjournals.org
… assessed the effects of S-petasin and iso-S-petasin on the growth … Results: S-Petasin and iso-S-petasin reduced the viable cell … revealed that S-petasin and iso-S-petasin reduced the …
Number of citations: 9 ar.iiarjournals.org
CH Shih, TJ Huang, CM Chen, YL Lin… - … and Alternative Medicine, 2011 - hindawi.com
… The PDE4H value of S-petasin was >300 μM; therefore, its PDE4H/PDE4L value was calculated to be >17. In conclusion, the present results for S-petasin at least partially explain why …
Number of citations: 13 www.hindawi.com
LL Chang, WSA Wun, YL Lin, PS Wang - European journal of …, 2004 - Elsevier
… We have demonstrated that S-petasin inhibited corticosterone release from rat … S-petasin on zona fasiculata-reticularis cells are still unclear. This study explored the effects of S-petasin …
Number of citations: 9 www.sciencedirect.com
L Guo, JS Kang, YH Park, BI Je, YJ Lee, NJ Kang… - Food & function, 2020 - pubs.rsc.org
… s-petasin exerts inhibition of lipogenesis and promotion of the lipolysis effect. The results showed that s-petasin … the triacylglycerol level was reduced by s-petasin in oleic acid-induced …
Number of citations: 20 pubs.rsc.org
M Sheykhzade, S Smajilovic, A Issa, S Haunso… - European Journal of …, 2008 - Elsevier
… of S-petasin to anesthesized rats caused a dose dependent fall in blood pressure probably by blockage of the voltage-dependent L-type calcium channel (Wang et al., 2001). S-petasin …
Number of citations: 23 www.sciencedirect.com
GJ Wang, AYC Shum, YL Lin, JF Liao, XC Wu… - … of Pharmacology and …, 2001 - ASPET
… concentration of S-petasin. The construction of concentration-response curves for S-petasin was … A second assessment of the vasorelaxing effect of S-petasin was also carried out in …
Number of citations: 76 jpet.aspetjournals.org
S Uesugi, M Hakozaki, Y Kanno, A Shiraishi, M Suzuki… - Fitoterapia, 2022 - Elsevier
… S-petasin was contained in 1 g of hexane extract. From these results, the concentration of S-petasin … It was not sufficient to suppress lipid accumulation completely by S-petasin, and the …
Number of citations: 1 www.sciencedirect.com

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